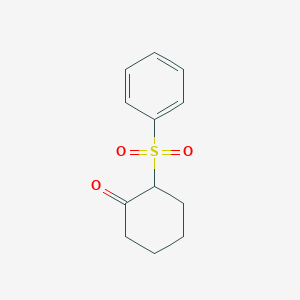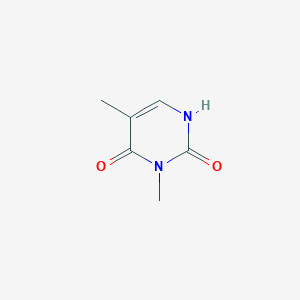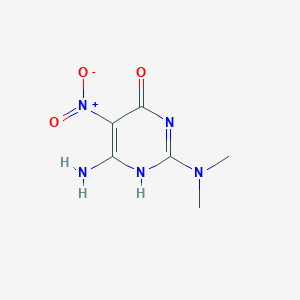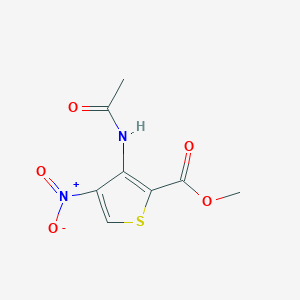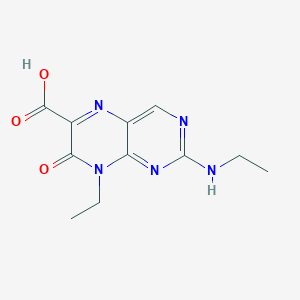
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid, also known as EACA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EACA belongs to the class of pteridines and is a derivative of folic acid. Its chemical structure consists of a pteridine ring, an ethyl group, and an ethylamino group attached to the carboxylic acid group.
Wirkmechanismus
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid exerts its biological effects by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid disrupts the normal cellular processes that rely on the synthesis of DNA and RNA, leading to cell death. 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has also been shown to inhibit the growth of fungi and cancer cells by disrupting their metabolic pathways.
Biochemische Und Physiologische Effekte
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have demonstrated that 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid inhibits the growth of cancer cells and fungi by disrupting their metabolic pathways. Additionally, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have shown that 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid is its potent inhibitory activity against dihydrofolate reductase, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has certain limitations in lab experiments, including its low solubility in aqueous solutions and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid. One area of research could focus on the development of more efficient synthesis methods for 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid to improve its yield and purity. Another area of research could investigate the potential use of 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid as a plant growth regulator to enhance crop yields. Additionally, further studies could investigate the potential use of 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid as an antifungal and antitumor agent in clinical settings.
Synthesemethoden
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid can be synthesized through a multi-step process involving the condensation of 2-amino-4-ethyl-5-formamido-6-hydroxypyrimidine with ethyl chloroacetate, followed by reduction with sodium borohydride. The resulting product is then subjected to a series of reactions involving acetylation, hydrolysis, and decarboxylation to yield 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been extensively studied for its potential applications in various fields, including biochemistry, medicine, and agriculture. In biochemistry, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid is used as a substrate for dihydrofolate reductase, an enzyme that plays a critical role in the synthesis of DNA and RNA. In medicine, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been investigated for its potential use as an antifungal and antitumor agent. Additionally, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been studied for its potential applications in agriculture as a plant growth regulator.
Eigenschaften
CAS-Nummer |
2144-74-3 |
|---|---|
Produktname |
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid |
Molekularformel |
C11H13N5O3 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
8-ethyl-2-(ethylamino)-7-oxopteridine-6-carboxylic acid |
InChI |
InChI=1S/C11H13N5O3/c1-3-12-11-13-5-6-8(15-11)16(4-2)9(17)7(14-6)10(18)19/h5H,3-4H2,1-2H3,(H,18,19)(H,12,13,15) |
InChI-Schlüssel |
ABHRNLNTOMFALB-UHFFFAOYSA-N |
SMILES |
CCNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)O)CC |
Kanonische SMILES |
CCNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)O)CC |
Andere CAS-Nummern |
2144-74-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



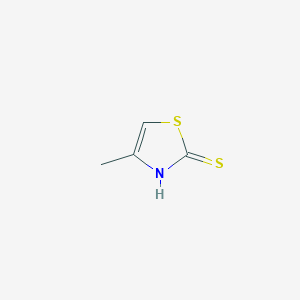
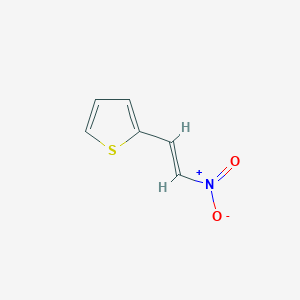
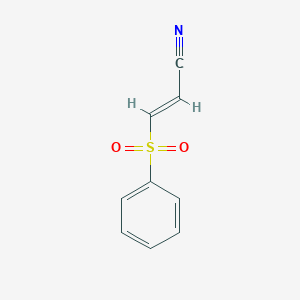
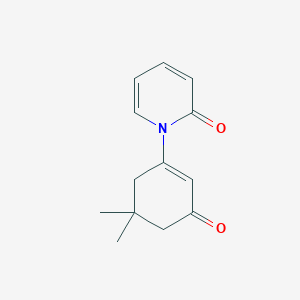
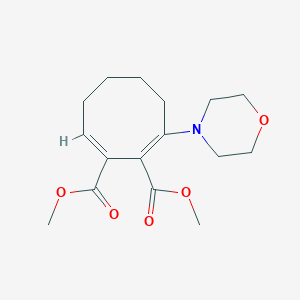
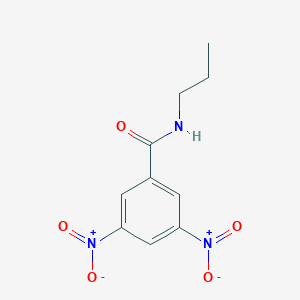
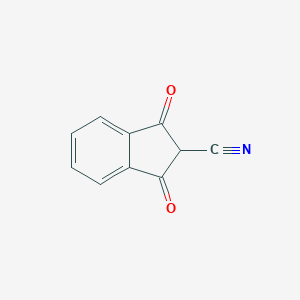
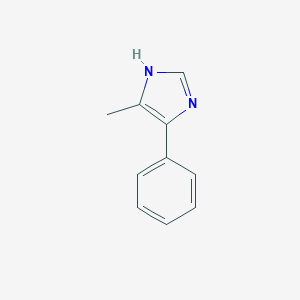
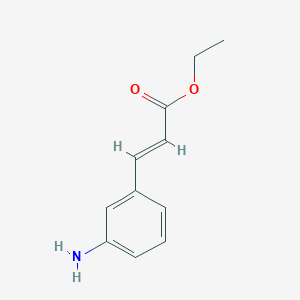
![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)
